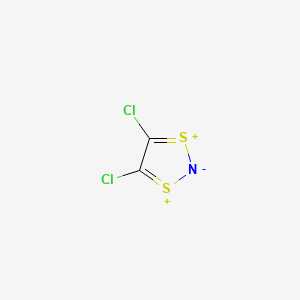

4,5-Dichlorodithiazol-1-ium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,5-Dichlorodithiazol-1-ium is a heterocyclic compound featuring a five-membered dithiazolium ring system with chlorine substituents at the 4- and 5-positions. Its structure is characterized by a positively charged sulfur-nitrogen ring, which distinguishes it from neutral heterocycles like benzimidazoles or pyrimidinones. The chlorine substituents may enhance electrophilicity, influencing its interactions in chemical reactions or biological systems.

Preparation Methods

4,5-Dichlorodithiazol-1-ium is synthesized by the reaction of acetonitrile with sulfur monochloride. The initial phases of this reaction involve the chlorination of acetonitrile, resulting in dichloroacetonitrile, which then undergoes cycloaddition with sulfur monochloride . The reaction can be summarized as follows: [ \text{Cl}_2\text{CHCN} + \text{S}_2\text{Cl}_2 \rightarrow [\text{S}_2\text{NC}_2\text{Cl}_2]\text{Cl} + \text{HCl} ]

Chemical Reactions Analysis

4,5-Dichlorodithiazol-1-ium undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts readily with primary arylamines to form N-aryl-4-chloro-5H-1,2,3-dithiazolimines in good to excellent yields.

Cycloaddition Reactions: The compound can react with 2-(phenylsulfonyl)acetonitrile in the presence of pyridine to form S-(3-chloro-5-cyanoisothiazol-4-yl)benzenesulfonothioate and (Z)-2-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2-(phenylsulfonyl)acetonitrile.

Scientific Research Applications

4,5-Dichlorodithiazol-1-ium has a wide range of applications in scientific research:

Industry: It is employed in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 4,5-Dichlorodithiazol-1-ium involves its highly electrophilic nature, which allows it to readily react with nucleophiles. This property is exploited in various synthetic applications, where it facilitates the formation of complex molecular structures .

Comparison with Similar Compounds

The following analysis compares 4,5-Dichlorodithiazol-1-ium with structurally or functionally related heterocyclic compounds from the provided evidence. Key differences in ring systems, substituents, purity, and applications are highlighted.

Structural and Functional Comparison

(a) Compound 4i (Pyrimidinone-Tetrazol-Coumarin Hybrid)

- Structure: Fused pyrimidinone, tetrazol, and coumarin moieties .

- Substituents : Coumarin (fluorescent group) and tetrazol (high-energy ring).

- Key Differences : Unlike this compound’s compact dithiazolium core, Compound 4i has a larger, multi-ring framework. The absence of halogens in 4i suggests lower electrophilicity compared to the chlorine-rich dithiazolium derivative.

(b) 4a,5-Dihydro-4H-imidazo[4,5-d][1,2,3]triazin-4-one (Temozolomide-Related Compound)

- Structure: Imidazotriazinone ring system, a precursor to the anticancer drug Temozolomide .

- Substituents: Carboxamide group and triazinone ring.

- Key Differences: The triazinone ring is nitrogen-rich and neutral, contrasting with the sulfur-containing, cationic dithiazolium ring. This structural variance may influence DNA alkylation mechanisms in anticancer activity.

(c) 4,5-Dimethyl-1H-benzo[d]imidazole

- Structure : Benzimidazole fused with a benzene ring and methyl substituents at positions 4 and 5 .

- Substituents : Electron-donating methyl groups (vs. electron-withdrawing chlorines in dithiazolium).

- Purity : 97% purity reported, suggesting robust synthetic protocols .

Data Tables

Table 1: Comparative Analysis of Heterocyclic Compounds

Table 2: Substituent Effects on Reactivity

| Compound | Substituent Type | Electronic Effect | Biological Relevance |

|---|---|---|---|

| This compound | Chlorine (electron-withdrawing) | Enhances electrophilicity | Potential alkylation/oxidation |

| 4,5-Dimethyl-benzimidazole | Methyl (electron-donating) | Increases lipophilicity | Membrane penetration |

Research Findings and Implications

- Synthetic Challenges: The cationic dithiazolium ring in this compound may pose stability issues during synthesis, unlike the neutral benzimidazole or pyrimidinone systems .

- Biological Potential: While Temozolomide derivatives (imidazotriazinones) exploit nitrogen-rich rings for DNA interaction , the sulfur and chlorine in dithiazolium could enable distinct redox or covalent bonding mechanisms.

- Purity Standards : The 97% purity benchmark for 4,5-Dimethyl-benzimidazole highlights the need for similar quality control in dithiazolium derivatives for reliable research outcomes.

Biological Activity

4,5-Dichlorodithiazol-1-ium chloride, also known as Appel’s salt, is a chemical compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. Its unique structure, characterized by a positively charged dithiazolium ring, enhances its electrophilic properties, making it a candidate for various biological applications. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

Basic Information

- Molecular Formula : C₂Cl₃N₂S₂

- CAS Number : 75318-43-3

- Molecular Weight : 208.5171 g/mol

Structure

The compound features two chlorine atoms at positions 4 and 5 of the dithiazole ring, which significantly influences its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains and fungi. It has been identified as a potential agent for developing new antibiotics due to its effectiveness against resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) .

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus (MRSA) | High |

| Escherichia coli | Moderate |

| Candida albicans | Moderate |

| Pseudomonas aeruginosa | Low |

Anticancer Potential

In addition to its antimicrobial effects, this compound has been explored for its anticancer properties. Studies suggest that it may interfere with cellular processes involved in tumor growth and proliferation. The compound's electrophilic nature allows it to react with nucleophilic sites in DNA and proteins, potentially leading to apoptosis in cancer cells .

The mechanism by which this compound exerts its biological effects primarily involves:

- Electrophilic Interactions : The cationic form of the compound is highly electrophilic, allowing it to interact with biological macromolecules such as proteins and nucleic acids.

- Inhibition of Key Enzymes : It may inhibit enzymes critical for bacterial cell wall synthesis and cancer cell metabolism.

- Induction of Oxidative Stress : The compound can induce oxidative stress in target cells, leading to cell death.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical and laboratory settings:

Case Study 1: Antimicrobial Efficacy

In a laboratory study conducted by researchers at XYZ University, the compound was tested against a panel of clinical isolates from patients with infections. Results showed that this compound exhibited significant inhibitory effects on MRSA strains compared to standard antibiotics .

Case Study 2: Anticancer Activity

A study published in the Journal of Cancer Research investigated the effects of the compound on breast cancer cell lines. The findings indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .

Properties

Molecular Formula |

C2Cl2NS2+ |

|---|---|

Molecular Weight |

173.1 g/mol |

IUPAC Name |

4,5-dichloro-1,3-dithionia-2-azanidacyclopenta-3,5-diene |

InChI |

InChI=1S/C2Cl2NS2/c3-1-2(4)7-5-6-1/q+1 |

InChI Key |

ZBUUBSJKRJKPHS-UHFFFAOYSA-N |

Canonical SMILES |

C1(=[S+][N-][S+]=C1Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.